5-Ethynyl-1-methyl-4-phenyl-1H-imidazole
Description
5-Ethynyl-1-methyl-4-phenyl-1H-imidazole is a substituted imidazole derivative characterized by an ethynyl group at position 5, a methyl group at position 1, and a phenyl group at position 4 of the imidazole ring. The methyl group at position 1 improves metabolic stability, while the phenyl group at position 4 contributes to hydrophobic interactions, making the compound relevant in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H10N2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-ethynyl-1-methyl-4-phenylimidazole |
InChI |
InChI=1S/C12H10N2/c1-3-11-12(13-9-14(11)2)10-7-5-4-6-8-10/h1,4-9H,2H3 |
InChI Key |
NKLACKSAXMBAAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1C#C)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key differences between 5-Ethynyl-1-methyl-4-phenyl-1H-imidazole and analogous compounds lie in substituent positions and functional groups:
Physicochemical and Pharmacological Properties
- Reactivity : The ethynyl group in this compound enables click chemistry applications, unlike nitro or formyl groups in analogues .
- Lipophilicity: Fluorobenzyl (logP ~3.2) and phenyl (logP ~2.8) substituents in analogues increase hydrophobicity compared to methanol (logP ~−0.3) .
- Biological Activity : Hybrid structures like oxadiazole-imidazole derivatives exhibit antimicrobial activity (MIC 8–32 μg/mL) , while nitro-substituted imidazoles show electron-deficient behavior, influencing redox properties .
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